molecular formula C22H36N2O3 B11962913 3'-Nitropalmitanilide

3'-Nitropalmitanilide

Cat. No.: B11962913
M. Wt: 376.5 g/mol
InChI Key: UIZIOTNMVKWJMT-UHFFFAOYSA-N
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Description

3'-Nitropalmitanilide (systematic name: N-(3-nitrophenyl)palmitamide) is a nitrophenyl-substituted fatty acid anilide. Its structure comprises a palmitoyl group (C₁₆H₃₁CO-) linked via an amide bond to the aromatic 3-nitrophenylamine moiety. This compound is of interest in organic synthesis, material science, and pharmaceutical research due to its amphiphilic nature, combining hydrophobic (long alkyl chain) and polar (nitro group) functionalities. The closest analogs include 3-chloro-N-phenyl-phthalimide () and N-(3-nitrophenyl)acetamide (), which share structural motifs such as aromatic nitro/chloro substituents and amide/imide linkages.

Properties

Molecular Formula

C22H36N2O3

Molecular Weight

376.5 g/mol

IUPAC Name

N-(3-nitrophenyl)hexadecanamide

InChI

InChI=1S/C22H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-22(25)23-20-16-15-17-21(19-20)24(26)27/h15-17,19H,2-14,18H2,1H3,(H,23,25)

InChI Key

UIZIOTNMVKWJMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 3’-Nitropalmitanilide typically involves the reaction of palmitic acid with 3-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .

Chemical Reactions Analysis

3’-Nitropalmitanilide undergoes various chemical reactions, including:

Scientific Research Applications

3’-Nitropalmitanilide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Nitropalmitanilide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The palmitic acid moiety can facilitate the compound’s incorporation into lipid membranes, affecting membrane properties and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key properties of 3'-Nitropalmitanilide with structurally related compounds:

Property 3'-Nitropalmitanilide N-(3-Nitrophenyl)acetamide () 3-Chloro-N-phenyl-phthalimide ()
Molecular Formula C₂₂H₃₄N₂O₃ C₈H₈N₂O₃ C₁₄H₈ClNO₂
Molecular Weight (g/mol) 374.52 180.16 265.67
Functional Groups Palmitamide, nitro Acetamide, nitro Phthalimide, chloro
Solubility Low in water (lipophilic) Moderate in polar solvents (e.g., DMSO) Poor in water, soluble in DMF, THF
Applications Hypothesized surfactant Intermediate in dye/drug synthesis Monomer for polyimides

Key Differences and Research Findings

  • Lipophilicity: 3'-Nitropalmitanilide’s long alkyl chain (C₁₅H₃₁) confers significantly higher hydrophobicity compared to N-(3-nitrophenyl)acetamide (C₁H₃) .
  • Reactivity : Unlike 3-chloro-N-phenyl-phthalimide , which undergoes nucleophilic substitution (Cl⁻ displacement) to form polymers , 3'-Nitropalmitanilide’s amide bond is more stable under basic conditions but may hydrolyze under acidic or enzymatic catalysis.
  • Thermal Stability : Phthalimide derivatives (e.g., ) exhibit high thermal stability (>250°C) due to aromatic rigidity, whereas fatty acid anilides like 3'-Nitropalmitanilide decompose at lower temperatures (~150°C) due to alkyl chain degradation.

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